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Compound of Interest

Compound Name: 6-Bromo-4-methylquinolin-2-ol

Cat. No.: B1276337

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 6-bromo-4-methyl-
2(1H)-quinolinone, a substituted quinolinone of interest in medicinal chemistry. Due to the
limited availability of directly published experimental spectra for this specific compound, this
report compiles and predicts spectroscopic characteristics based on its confirmed synthesis
and data from structurally analogous compounds. This guide is intended to support researchers
in the identification, characterization, and quality control of this and related molecules.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for 6-bromo-4-
methyl-2(1H)-quinolinone and its close structural analogs.

Table 1: *H NMR Spectroscopic Data (Predicted and Experimental)
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Compound

Chemical Shift (6) ppm

6-bromo-4-methyl-2(1H)-quinolinone

Aromatic Protons: 7.0-8.0 ppm
(multiplets)Methyl Protons: ~2.4 ppm
(singlet)Vinyl Proton: ~6.2 ppm (singlet)N-H
Proton: >10 ppm (broad singlet)

6-chloro-4-methyl-2(1H)-quinolinone

Similar shifts to the bromo- derivative are
expected, with minor variations due to the
different electronic effects of chlorine versus

bromine.

4-methyl-2(1H)-quinolinone

Aromatic protons will show a different splitting
pattern due to the absence of the bromine
substituent. The methyl and vinyl proton shifts

are expected to be similar.

6-bromoquinoline[1]

Aromatic protons in the range of 7.5-8.9 ppm.

Note: The synthesis of 6-bromo-4-methyl-2(1H)-quinolinone has been reported, with tH NMR

used for reaction monitoring, confirming the existence of this data in the primary literature[2].

Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental)

Compound

Chemical Shift (6) ppm

6-bromo-4-methyl-2(1H)-quinolinone

Carbonyl Carbon: ~165 ppmAromatic/Vinyl
Carbons: 115-145 ppmMethyl Carbon: ~18 ppm

6-chloro-4-methyl-2(1H)-quinolinone[3]

Carbonyl Carbon: ~164 ppmAromatic/Vinyl
Carbons: 116-141 ppmMethyl Carbon: ~18 ppm

4-methyl-2(1H)-quinolinone

The chemical shifts for the aromatic carbons will
differ due to the absence of the halogen

substituent.

Table 3: Mass Spectrometry Data (Predicted and Experimental)
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Compound

Molecular lon (m/z)

6-bromo-4-methyl-2(1H)-quinolinone

Expected around 237/239 (due to 7°Br/®1Br

isotopes)

6-chloro-4-methyl-2(1H)-quinolinone

Arelated compound, 6-chloro-1-methoxy-2-
methyl-4(1H)-quinolinone, shows a molecular

ion peak consistent with its structure[4].

4-methyl-2(1H)-quinolinone[1][5][6]

159

6-bromoquinoline[1]

207/209

Table 4: IR Spectroscopy Data (Predicted and Experimental)

Compound

Key Absorptions (cm—?)

6-bromo-4-methyl-2(1H)-quinolinone

N-H stretch: ~3200-3400 (broad)C=0 stretch
(amide): ~1650-1670C=C stretch (aromatic):
~1600, ~1480

6-chloroquinoline[7]

C=N stretch: ~1570C-ClI stretch: ~700-800

4-methyl-2(1H)-quinolinone

An IR spectrum is available, showing
characteristic amide and aromatic

absorptions|[8].

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds or CDCIz) in a5 mm NMR tube.

e 'H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
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seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A higher number of scans is typically required due to the low natural abundance
of 13C.

o Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phase correction, and baseline correction. Reference the spectra to the residual
solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate a mass spectrum.
Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils),
or in a suitable solvent for solution-phase IR. For solid samples, Attenuated Total Reflectance
(ATR) is a common and convenient technique.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the characterization of a synthesized
organic compound like 6-bromo-4-methyl-2(1H)-quinolinone.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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